molecular formula C15H17N5O2S B2899107 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903526-42-0

2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2899107
CAS No.: 1903526-42-0
M. Wt: 331.39
InChI Key: LIBVGYYQJNKMFA-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Another approach involves the Ugi-Zhu three-component reaction, which is a multicomponent reaction that combines an isocyanide, an aldehyde, and an amine to form the desired product . This method is advantageous due to its high atom economy and the ability to generate complex molecules in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, thiophene ring, and pyrrolopyrimidine core allows for diverse interactions with molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-morpholin-4-yl-N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c21-15(18-13-2-1-7-23-13)20-9-11-8-16-14(17-12(11)10-20)19-3-5-22-6-4-19/h1-2,7-8H,3-6,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBVGYYQJNKMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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